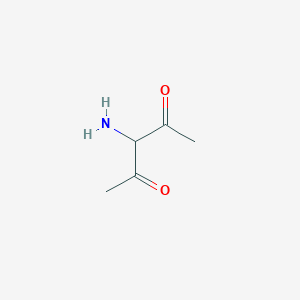
3-Aminopentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopentane-2,4-dione, also known as acetylacetoneimine or diacetyl monoxime, is a chemical compound that has been widely used in scientific research. It is a colorless to yellow crystalline powder that is soluble in water and organic solvents. The compound has a variety of applications in biochemistry, physiology, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3-Aminopentane-2,4-dione involves the formation of stable complexes with nitrogen-containing compounds such as urea and creatinine. The formation of these complexes is based on the ability of the compound to chelate metal ions such as copper and iron. The resulting complexes can be measured using spectrophotometric or fluorometric methods.
Efectos Bioquímicos Y Fisiológicos
3-Aminopentane-2,4-dione has no known biochemical or physiological effects on living organisms. It is considered to be a non-toxic compound that does not interfere with normal metabolic processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Aminopentane-2,4-dione in lab experiments are its high selectivity and sensitivity for nitrogen-containing compounds. The compound is also easy to use and can be measured using simple spectrophotometric or fluorometric methods. The limitations of using the compound are its instability in solution and its sensitivity to light and heat. The compound can also interfere with other chemical reactions in the sample if not properly removed.
Direcciones Futuras
For the use of 3-Aminopentane-2,4-dione in scientific research include the development of new analytical methods that can increase its selectivity and sensitivity for nitrogen-containing compounds. The compound can also be used in the development of new diagnostic tests for diseases such as kidney disorders and metabolic disorders. In addition, the compound can be used in the development of new drugs that target nitrogen-containing compounds in the body.
Métodos De Síntesis
The synthesis of 3-Aminopentane-2,4-dione involves the reaction between diacetyl and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 3-Aminopentane-2,4-dioneeimine and sodium chloride. The compound can be purified by recrystallization from water or organic solvents.
Aplicaciones Científicas De Investigación
3-Aminopentane-2,4-dione has been widely used in scientific research as a reagent for the determination of urea, creatinine, and other nitrogen-containing compounds. It reacts with these compounds to form stable complexes that can be measured using spectrophotometric or fluorometric methods. The compound has also been used in the determination of enzyme activity, protein content, and other biochemical parameters.
Propiedades
Número CAS |
142414-84-4 |
|---|---|
Nombre del producto |
3-Aminopentane-2,4-dione |
Fórmula molecular |
C5H9NO2 |
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
3-aminopentane-2,4-dione |
InChI |
InChI=1S/C5H9NO2/c1-3(7)5(6)4(2)8/h5H,6H2,1-2H3 |
Clave InChI |
ZXZGYOVCGCPMMH-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)N |
SMILES canónico |
CC(=O)C(C(=O)C)N |
Sinónimos |
2,4-Pentanedione, 3-amino- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)
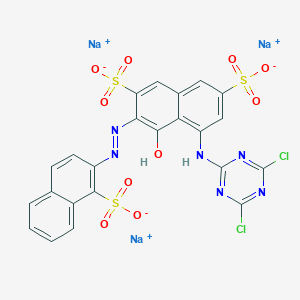

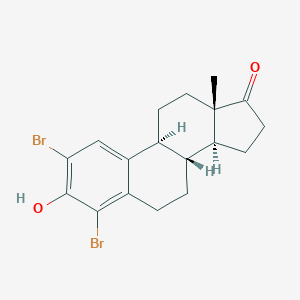
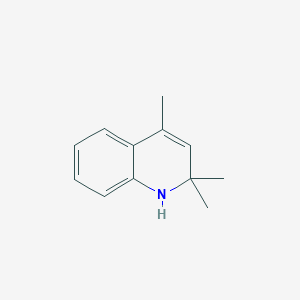
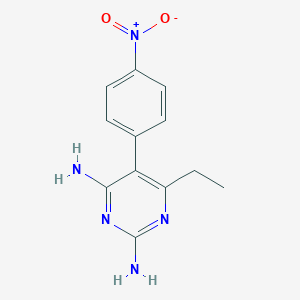
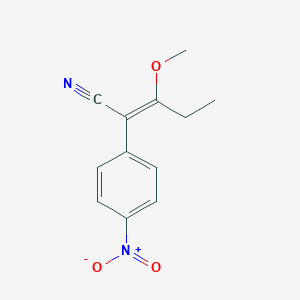
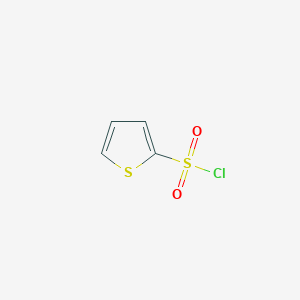
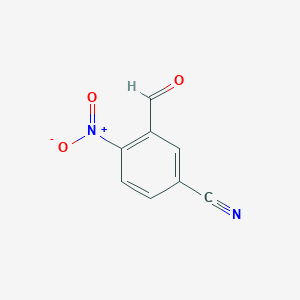
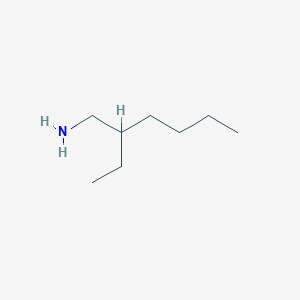
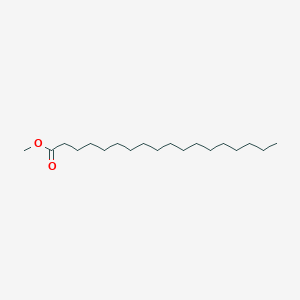
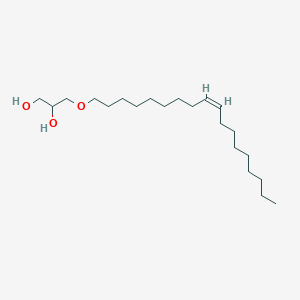
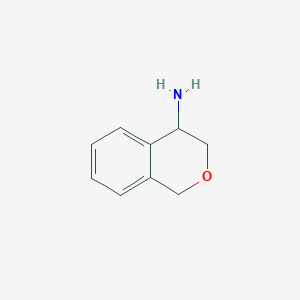
![2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate](/img/structure/B116599.png)